L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine
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Overview
Description
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is a peptide compound composed of five amino acids: histidine, threonine, cysteine, and asparagine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as carbodiimides, can be used to introduce new functional groups.
Major Products Formed
Disulfide Bonds: Oxidation of cysteine residues forms disulfide bonds, stabilizing the peptide structure.
Modified Peptides: Substitution reactions can yield peptides with altered properties, such as increased stability or bioactivity.
Scientific Research Applications
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine depends on its interaction with specific molecular targets. The histidine residues can participate in metal ion coordination, while the cysteine residue can form disulfide bonds, influencing the peptide’s conformation and activity. The threonine and asparagine residues contribute to hydrogen bonding and overall stability.
Comparison with Similar Compounds
Similar Compounds
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-lysine: Similar in structure but with a lysine residue instead of asparagine.
L-Histidyl-L-seryl-L-glutaminylglycyl-L-threonyl-L-phenylalanine: Contains different amino acids, leading to distinct properties and applications.
Uniqueness
L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-L-asparagine is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of cysteine allows for disulfide bond formation, while the histidine residues enable metal ion coordination, making it a versatile compound for various applications.
Properties
CAS No. |
915774-98-0 |
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Molecular Formula |
C23H34N10O8S |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C23H34N10O8S/c1-10(34)18(22(39)32-16(7-42)21(38)31-15(23(40)41)4-17(25)35)33-20(37)14(3-12-6-27-9-29-12)30-19(36)13(24)2-11-5-26-8-28-11/h5-6,8-10,13-16,18,34,42H,2-4,7,24H2,1H3,(H2,25,35)(H,26,28)(H,27,29)(H,30,36)(H,31,38)(H,32,39)(H,33,37)(H,40,41)/t10-,13+,14+,15+,16+,18+/m1/s1 |
InChI Key |
GDMGJJIMUBWYIU-ZMBMMWMISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N)O |
Origin of Product |
United States |
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